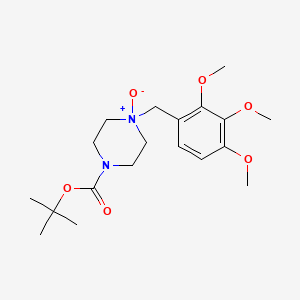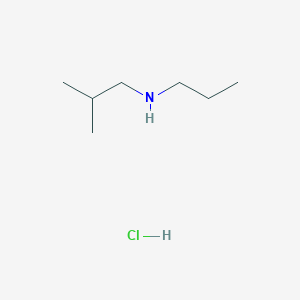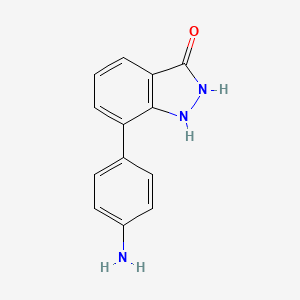
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is a synthetic organic compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 2,3,4-trimethoxybenzyl chloride under basic conditions.
Oxidation: The resulting compound is oxidized to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various N-oxide derivatives, while substitution could introduce different functional groups at the benzyl position.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-benzylpiperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,3-dimethoxybenzyl)piperazine 1-Oxide
- 4-(tert-Butoxycarbonyl)-1-(2,4,5-trimethoxybenzyl)piperazine 1-Oxide
Uniqueness
4-(tert-Butoxycarbonyl)-1-(2,3,4-trimethoxybenzyl)piperazine 1-Oxide is unique due to the presence of the 2,3,4-trimethoxybenzyl group, which can impart specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H30N2O6 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
tert-butyl 4-oxido-4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(22)20-9-11-21(23,12-10-20)13-14-7-8-15(24-4)17(26-6)16(14)25-5/h7-8H,9-13H2,1-6H3 |
Clé InChI |
REGSUSMXPSJDSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC[N+](CC1)(CC2=C(C(=C(C=C2)OC)OC)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)

![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
